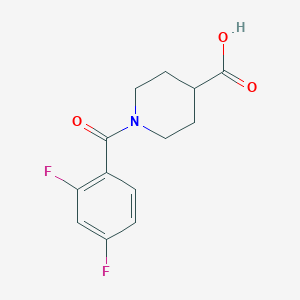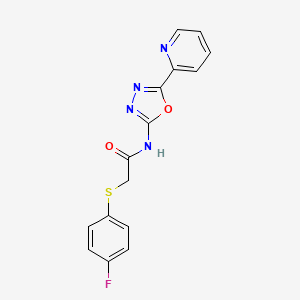
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13F2NO3 and a molecular weight of 269.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzoyl group and a carboxylic acid group. It is commonly used in proteomics research applications .
作用机制
Target of Action
The primary targets of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
准备方法
The synthesis of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,4-difluorobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases, reducing agents, and oxidizing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzoyl)piperidine-4-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms on the benzoyl group, which may result in different chemical reactivity and biological activity.
1-(2,4-Dimethylbenzoyl)piperidine-4-carboxylic acid: The presence of methyl groups instead of fluorine atoms can affect the compound’s lipophilicity and interaction with molecular targets.
1-(2,4-Difluorobenzoyl)piperidine-4-sulfonic acid: The substitution of the carboxylic acid group with a sulfonic acid group can alter the compound’s solubility and reactivity.
属性
IUPAC Name |
1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c14-9-1-2-10(11(15)7-9)12(17)16-5-3-8(4-6-16)13(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLZSAUBPWBVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)





![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2900677.png)
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)




![5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide](/img/structure/B2900688.png)
